Cas no 88069-69-6 (1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-)

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)- structure
88069-69-6 structure
Product name:1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-
CAS No:88069-69-6
MF:C18H26N2O
MW:286.411844730377
CID:646390
PubChem ID:13217340

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-
    • 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide
    • 88069-69-6
    • 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)-N-(2,4,6-trimethylphenyl)acetamide
    • DTXSID90529053
    • CHEMBL163442
    • Inchi: InChI=1S/C18H26N2O/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18/h10-11H,4-9,12H2,1-3H3,(H,19,21)
    • InChI Key: NCXDRHGLTKVWCG-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C

Computed Properties

  • Exact Mass: 286.204513457g/mol
  • Monoisotopic Mass: 286.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 3

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)- Related Literature

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